molecular formula C15H11N5O6 B14568221 Quinolin-6-amine;1,3,5-trinitrobenzene CAS No. 61653-18-7

Quinolin-6-amine;1,3,5-trinitrobenzene

Cat. No.: B14568221
CAS No.: 61653-18-7
M. Wt: 357.28 g/mol
InChI Key: WCVLCUHBTCPLQW-UHFFFAOYSA-N
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Description

Quinolin-6-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, while 1,3,5-trinitrobenzene is an aromatic compound with three nitro groups attached to a benzene ring

Mechanism of Action

The mechanism of action of Quinolin-6-amine;1,3,5-trinitrobenzene involves its interaction with biological molecules. Quinoline derivatives can intercalate with DNA, inhibiting DNA synthesis and causing cell death . Trinitrobenzene derivatives can generate reactive oxygen species, leading to oxidative stress and cell damage . These mechanisms make the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-6-amine;1,3,5-trinitrobenzene is unique due to its combination of quinoline and trinitrobenzene structures, which imparts both the aromatic stability of quinoline and the reactivity of trinitrobenzene. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61653-18-7

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

quinolin-6-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C9H8N2.C6H3N3O6/c10-8-3-4-9-7(6-8)2-1-5-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H

InChI Key

WCVLCUHBTCPLQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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